molecular formula C14H12N4O3S B2631901 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide CAS No. 441289-96-9

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Cat. No.: B2631901
CAS No.: 441289-96-9
M. Wt: 316.34
InChI Key: XNQOLLGDEUNBCG-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a high-purity chemical reagent designed for research applications in medicinal chemistry and neuroscience. This hybrid molecular scaffold incorporates a pyrrolidine-2,5-dione (succinimide) moiety, a structure recognized as a privileged scaffold in drug discovery for its ability to confer favorable biological activity and physicochemical properties . Compounds featuring the pyrrolidine-2,5-dione core have demonstrated significant potential as novel anticonvulsants in preclinical studies, showing efficacy in maximal electroshock (MES) and psychomotor 6 Hz seizure models, which are standard tests for identifying broad-spectrum antiepileptic drugs . The mechanism of action for related bioactive (2,5-dioxopyrrolidin-1-yl)acetamides has been linked to the inhibition of calcium currents mediated by Cav1.2 (L-type) channels, a target relevant in the pathophysiology of epilepsy and neuropathic pain . Furthermore, the inclusion of the thiazole ring, a common feature in pharmacologically active molecules, contributes to the compound's potential as a versatile building block in the synthesis of new therapeutic candidates . Beyond neuroscience, this compound serves as a critical intermediate for researchers exploring new chemical space, given the value of sp3-hybridized, three-dimensional saturated ring systems in developing candidates with improved solubility and optimized ADME-Tox profiles . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c19-11(7-18-12(20)1-2-13(18)21)17-14-16-10(8-22-14)9-3-5-15-6-4-9/h3-6,8H,1-2,7H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQOLLGDEUNBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with a pyridine derivative. The final step involves the introduction of the pyrrolidinone moiety through a condensation reaction. Reaction conditions often include the use of organic solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the application of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and thiazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

The compound’s activity can be contextualized against analogs with variations in the thiazole substituents and linker groups. For example:

Compound Name Key Structural Differences Reported Activity Reference
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide Piperazine-fluorophenyl linker, methoxyphenyl-thiazole MMP-9 inhibition (IC₅₀ = 0.12 μM)
N-(Benzothiazol-2-yl)-2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide Oxadiazole-thioacetamide linker Antimicrobial (MIC = 4–16 μg/mL)
Target Compound Dioxopyrrolidin-acetamide linker, pyridinyl-thiazole Not explicitly reported
  • Linker Group Impact : The dioxopyrrolidin moiety in the target compound may confer enhanced metabolic stability compared to the oxadiazole-thioacetamide linker in , which is prone to hydrolysis .
  • Aromatic Substituents : The pyridinyl group in the target compound likely improves binding affinity to enzymes with hydrophobic pockets (e.g., kinases) compared to the methoxyphenyl group in , which prioritizes MMP selectivity .

Electronic and Steric Properties

  • Electrostatic Potential: Computational tools like Multiwfn could analyze electron density distribution, revealing that the dioxopyrrolidin group’s electron-deficient carbonyls may facilitate hydrogen bonding with catalytic residues in target proteins .
  • Steric Hindrance : The pyridinyl-thiazole scaffold offers a planar geometry, reducing steric clashes compared to bulkier substituents (e.g., benzothiazole derivatives in ) .

Biological Activity

2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical applications.

Chemical Structure

The compound features a complex structure that includes:

  • A dioxopyrrolidine moiety, which is known for its role in enhancing bioactivity.
  • A thiazole ring that contributes to its interaction with biological targets.
  • A pyridine substituent that may enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to pain and seizure activity.
  • Ion Channel Modulation : It may influence sodium and calcium channels, which are critical in neurotransmission and muscle contraction.
  • TRPV1 Antagonism : The compound has been noted for its antagonistic effects on the TRPV1 receptor, which is involved in pain signaling.

Anticonvulsant Activity

Recent studies have demonstrated the anticonvulsant properties of this compound through various animal models:

Study ModelED50 (mg/kg)Observations
Maximal Electroshock (MES)23.7Significant reduction in seizure activity
Pentylenetetrazole-induced59.4Effective in preventing seizures
6 Hz seizure model22.4High efficacy noted

These findings suggest that the compound exhibits broad-spectrum anticonvulsant activity, making it a candidate for further development in epilepsy treatment .

Antinociceptive Activity

The compound also displays antinociceptive effects, indicating potential applications in pain management. Its efficacy was evaluated using formalin-induced pain models, where it demonstrated a significant reduction in pain responses .

Case Studies

In a recent pharmacological study involving hybrid compounds derived from pyrrolidine derivatives, the compound exhibited promising results:

  • In Vivo Studies : The compound was tested in various mouse models, showing protective effects against seizures and pain.
  • Mechanistic Insights : The observed effects were linked to multi-target interactions, suggesting a complex mechanism of action that warrants further exploration.

ADMET Properties

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable profiles for the compound:

ParameterFindings
AbsorptionHigh bioavailability
DistributionWide tissue distribution
MetabolismModerate metabolic stability
ExcretionPrimarily renal
ToxicityLow toxicity profile

These characteristics enhance its viability as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization with the pyrrolidin-dione and pyridinyl groups. Key steps include:

  • Thiazole ring formation : Use thiourea derivatives with α-haloacetophenones under reflux in ethanol (70–80°C) for 6–8 hours .
  • Amide coupling : Activate the carboxylic acid group (e.g., using EDCI/HOBt) for coupling with the thiazol-2-amine intermediate .
  • Pyrrolidin-dione incorporation : React with succinimide derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 60°C .

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
SolventDMF or DMSOEnhances solubility of intermediates
Temperature60–80°CHigher temps reduce side reactions
CatalystsEDCI/HOBtImprove coupling efficiency by 20–30%

Q. How can researchers confirm the structural identity of this compound and its intermediates?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm, thiazole protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₆H₁₃N₃O₃S: 336.0754) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline intermediates .

Q. Common Pitfalls :

  • Overlapping signals in NMR due to aromatic protons (use 2D NMR like COSY/HSQC).
  • Impurities in MS from incomplete purification (optimize HPLC conditions with C18 columns) .

Advanced Research Questions

Q. How does the compound’s chemical reactivity vary under different experimental conditions?

Methodological Answer: The compound’s reactivity is influenced by:

  • Nucleophilic sites : The pyridine nitrogen and thiazole sulfur participate in metal coordination or alkylation reactions (e.g., with methyl iodide in THF at 0°C) .
  • Hydrolysis susceptibility : The dioxopyrrolidin moiety is prone to ring-opening under acidic conditions (pH < 4), requiring neutral buffers for biological assays .

Q. Case Study :

Reaction TypeConditionsOutcome
AlkylationCH₃I, THF, 0°CSelective methylation at pyridine N (yield: 65%)
Acid HydrolysisHCl (1M), 25°CPyrrolidin-dione ring opens, forming a dicarboxylic acid derivative

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer: Discrepancies may arise from:

  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Compound stability : Degradation in DMSO stock solutions over >72 hours (validate via HPLC before assays) .

Q. Strategies :

  • Dose-response normalization : Use internal controls (e.g., cisplatin for cytotoxicity studies) .
  • Molecular docking : Compare binding affinities to target proteins (e.g., kinase domains) across studies to identify consensus mechanisms .

Q. Example :

StudyReported IC₅₀ (μM)Assay Conditions
A0.45HeLa, 48h incubation
B1.20HEK293, 24h incubation

Q. What advanced techniques are recommended for studying its pharmacokinetic properties?

Methodological Answer:

  • In vitro ADME :
    • Permeability : Caco-2 cell monolayers to predict intestinal absorption (Papp < 1 × 10⁻⁶ cm/s indicates poor bioavailability) .
    • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • In vivo studies : Radiolabel the compound (¹⁴C) for tissue distribution profiling in rodent models .

Q. Data Interpretation :

  • High plasma protein binding (>90%) may reduce free drug concentration .
  • CYP450 inhibition assays (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. How can researchers design analogs to improve target selectivity?

Methodological Answer:

  • Structure-activity relationship (SAR) : Modify substituents on the pyridine or thiazole rings. For example:
    • Pyridine substitution : 4-CN groups enhance kinase inhibition by 40% compared to 4-OCH₃ .
    • Thiazole modification : Replace sulfur with selenium to alter electron density and binding kinetics .

Q. Synthetic Workflow :

Virtual screening : Use molecular dynamics simulations to predict analog-target interactions .

Parallel synthesis : Generate a library of 10–20 analogs via combinatorial chemistry .

High-throughput screening (HTS) : Test against target panels (e.g., 100+ kinases) to identify off-target effects .

Q. What statistical methods are appropriate for analyzing dose-response or toxicity data?

Methodological Answer:

  • Dose-response curves : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism .
  • Toxicity thresholds : Calculate LD₅₀ via Probit analysis or Bayesian hierarchical models for small sample sizes .

Q. Validation :

  • Replicate experiments in triplicate (n ≥ 3) to ensure statistical power.
  • Use ANOVA with post-hoc Tukey tests to compare group means in multi-condition assays .

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